Cobalt(2+) bromoacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
54846-43-4 |
|---|---|
Molecular Formula |
C4H4Br2CoO4 |
Molecular Weight |
334.81 g/mol |
IUPAC Name |
2-bromoacetate;cobalt(2+) |
InChI |
InChI=1S/2C2H3BrO2.Co/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
VVOOMJQCBANSOJ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])Br.C(C(=O)[O-])Br.[Co+2] |
Origin of Product |
United States |
Structural Elucidation and Solid State Characterization of Cobalt Ii Bromoacetate Architectures
Single-Crystal X-ray Diffraction Studies of Cobalt(II) Bromoacetate (B1195939) and Analogues
For instance, the tetrahydrate of cobalt(II) acetate (B1210297), Co(CH₃COO)₂·4H₂O, has been shown by X-ray crystallography to adopt an octahedral geometry. In this structure, the central cobalt atom is coordinated by four water molecules and two acetate ligands wikipedia.org. This serves as a valuable model for predicting the coordination sphere of hydrated forms of cobalt(II) bromoacetate.
Furthermore, studies on various cobalt(II) coordination polymers assembled from different carboxylate ligands consistently reveal octahedral coordination around the Co(II) center. These structures are often intricate, forming two-dimensional (2D) or three-dimensional (3D) networks. The versatility of the carboxylate group to act as a bridging ligand is a key factor in the formation of these extended architectures.
A comparative analysis of crystallographic data for a selection of cobalt(II) carboxylate complexes is presented in the table below, highlighting the common structural features that could be anticipated in cobalt(II) bromoacetate.
| Compound | Crystal System | Space Group | Co(II) Coordination Geometry | Key Structural Features |
| Cobalt(II) acetate tetrahydrate | Monoclinic | P2₁/c | Octahedral | Coordinated to four water molecules and two acetate ligands wikipedia.org. |
| {Co₂(cpia)(OH)(bipy)₀.₅}ₙ | Monoclinic | C2/c | Distorted Octahedral | Bridging carboxylate and hydroxide (B78521) ligands forming a coordination polymer. |
| {[Co₂(cpia)(OH)(H₂O)₂]·H₂O}ₙ | Monoclinic | P2₁/n | Distorted Octahedral | Polymeric chains with bridging carboxylate and hydroxide groups. |
| {Co₁.₅(cpia)(bipyethane)}ₙ | Monoclinic | P2₁/c | Octahedral | Trinuclear cobalt subunits linked into a 3D framework. |
| [Co(μ₄-cpna)(H₂O)₂]ₙ | Monoclinic | P2₁/c | Octahedral | 3D metal-organic framework with the carboxylate ligand bridging four Co(II) centers. |
Data compiled from various sources on cobalt(II) carboxylate coordination polymers.
Structural Motifs and Coordination Geometries in Cobalt(II)-Bromoacetate Systems
Based on the structural chemistry of analogous cobalt(II) carboxylates, several structural motifs and coordination geometries can be anticipated for cobalt(II) bromoacetate. The cobalt(II) ion, with its d⁷ electron configuration, commonly exhibits a preference for an octahedral coordination environment, although tetrahedral geometries are also known.
In the context of carboxylate ligands, the octahedral geometry is often achieved through the coordination of the carboxylate oxygen atoms, as well as solvent molecules (like water) or other co-ligands. The bromoacetate ligand, similar to other carboxylates, can adopt various coordination modes, which in turn give rise to different structural motifs. These include:
Monodentate: The carboxylate group binds to a single metal center through one of its oxygen atoms.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.
Bidentate Bridging: The carboxylate group bridges two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dimeric, polymeric chain, or layered structures.
Intermolecular Interactions and Packing Architectures in the Solid State
In hydrated forms of cobalt(II) bromoacetate, hydrogen bonding is expected to be a dominant intermolecular interaction. Coordinated water molecules can act as hydrogen bond donors, while the oxygen atoms of the bromoacetate ligand and potentially other water molecules can serve as acceptors. These hydrogen bonds can link adjacent coordination polymer chains or layers, leading to the formation of a robust three-dimensional supramolecular architecture.
Van der Waals forces, although weaker, will also play a role in the crystal packing, particularly the interactions involving the hydrocarbon and brominated parts of the bromoacetate ligands. The specific arrangement of the molecules in the crystal lattice will aim to maximize attractive van der Waals contacts.
The potential for halogen bonding involving the bromine atom of the bromoacetate ligand is another intriguing aspect. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or nitrogen atom. The presence of such interactions could lead to specific and directional packing arrangements, influencing the material's properties.
Powder X-ray Diffraction Analysis for Phase Purity and Bulk Structure
Powder X-ray diffraction (PXRD) is a crucial analytical technique for the characterization of polycrystalline materials. While single-crystal X-ray diffraction provides the most detailed structural information, PXRD is invaluable for confirming the phase purity of a bulk sample and for obtaining structural information when single crystals are not available.
For a newly synthesized batch of cobalt(II) bromoacetate, PXRD would be the primary method to verify that the desired crystalline phase has been obtained and to check for the presence of any crystalline impurities, such as starting materials or side products. The experimental PXRD pattern of the synthesized material can be compared with a calculated pattern if the crystal structure is known, or with patterns of known related phases.
In the absence of a single-crystal structure for cobalt(II) bromoacetate, its PXRD pattern can still provide valuable information. The positions and intensities of the diffraction peaks are characteristic of the compound's crystal lattice. Indexing the PXRD pattern can allow for the determination of the unit cell parameters. Furthermore, by comparing the PXRD pattern of cobalt(II) bromoacetate with those of structurally characterized analogous cobalt(II) carboxylates, it may be possible to infer structural similarities, such as isostructural relationships. Recent studies have demonstrated the utility of PXRD in assessing the purity and composition of various cobalt complexes, highlighting its importance in materials characterization tue.nl.
Coordination Chemistry of Cobalt Ii Bromoacetate
Ligand Binding Modes of Bromoacetate (B1195939) to Cobalt(II) Centers
The bromoacetate anion (BrCH₂COO⁻) is a versatile ligand that can coordinate to a metal center in several ways. While the specific binding modes of bromoacetate to cobalt(II) have not been detailed in dedicated crystallographic studies, the known coordination chemistry of carboxylate ligands with transition metals allows for the prediction of several possibilities. These include monodentate, bidentate chelating, and bidentate bridging modes.
In the monodentate mode, only one of the oxygen atoms of the carboxylate group binds to the cobalt(II) ion. The bidentate chelating mode involves both oxygen atoms of the same bromoacetate ligand coordinating to a single cobalt(II) center, forming a four-membered ring. The bidentate bridging mode occurs when the two oxygen atoms of the bromoacetate ligand coordinate to two different cobalt(II) centers, leading to the formation of polynuclear or polymeric structures.
By analogy with the well-studied cobalt(II) acetate (B1210297), it is plausible that bromoacetate can adopt various coordination modes depending on the reaction conditions and the presence of other ligands. For instance, in the tetrahydrate of cobalt(II) acetate, Co(CH₃CO₂)₂·4H₂O, the cobalt(II) ion is in an octahedral environment, coordinated to four water molecules and two unidentate acetate ligands wikipedia.org. It is conceivable that a hydrated form of cobalt(II) bromoacetate could adopt a similar structure.
The nature of the substituent on the acetate backbone can influence the preferred coordination mode. The electron-withdrawing bromine atom in bromoacetate may affect the electron density on the carboxylate oxygen atoms, which in turn could influence the bond lengths and angles within the coordination sphere compared to simple acetate complexes.
Interactive Table: Plausible Coordination Modes of Bromoacetate with Cobalt(II)
| Coordination Mode | Description | Structural Implication |
| Monodentate | One oxygen atom binds to Co(II). | Can lead to simple mononuclear complexes. |
| Bidentate Chelating | Both oxygen atoms bind to the same Co(II). | Forms a four-membered chelate ring. |
| Bidentate Bridging | Oxygen atoms bind to two different Co(II) centers. | Can form dimeric, polymeric, or coordination network structures. |
Influence of Ancillary Ligands on Cobalt(II) Coordination Spheres
For example, studies on cobalt(II) acetate have shown that the introduction of N-donor ligands like 2-aminopyridine (B139424) can lead to the formation of mononuclear complexes where the acetate ligands are bidentate chelating and the 2-aminopyridine molecules complete the coordination sphere researchgate.net. In such a scenario with bromoacetate, a complex of the type [Co(BrCH₂COO)₂(ancillary ligand)₂] might be formed, likely adopting a distorted octahedral geometry.
The steric bulk and electronic properties of the ancillary ligand play a crucial role. Bulky ligands might favor the formation of lower-coordinate complexes, such as tetrahedral geometries, whereas smaller, strongly coordinating ligands would likely result in octahedral complexes. The solvent can also act as a ligand; for instance, in aqueous solutions, water molecules are expected to be part of the primary coordination sphere of the cobalt(II) ion, as seen in the pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺ docbrown.info.
The interplay between the bromoacetate ligand and ancillary ligands determines the final structure. For instance, the presence of bridging ancillary ligands could lead to the formation of extended networks, while chelating ancillary ligands might favor the formation of discrete molecular complexes.
Formation Constants and Speciation in Solution
The formation of complexes in solution is a stepwise process. For a divalent metal ion like Co²⁺ and a monodentate ligand L⁻, the equilibria can be represented as:
Co²⁺ + L⁻ ⇌ [CoL]⁺, with stability constant K₁ [CoL]⁺ + L⁻ ⇌ [CoL₂], with stability constant K₂
The stability of the cobalt(II) bromoacetate complex will be influenced by the basicity of the bromoacetate anion. Bromoacetic acid is a stronger acid than acetic acid due to the electron-withdrawing inductive effect of the bromine atom. Consequently, the bromoacetate anion is a weaker base than the acetate anion. Generally, for a series of similar ligands, a decrease in the basicity of the ligand leads to a decrease in the stability of the metal complex. Therefore, it is expected that the formation constants for cobalt(II) bromoacetate would be lower than those for cobalt(II) acetate under similar conditions.
The speciation of cobalt(II) in a solution containing bromoacetate depends on the total concentrations of both cobalt(II) and bromoacetate, as well as the pH of the solution. At low ligand concentrations, the free aquated cobalt(II) ion and the 1:1 complex, [Co(BrCH₂COO)(H₂O)₅]⁺, would be the predominant species. As the concentration of bromoacetate increases, higher-order complexes such as [Co(BrCH₂COO)₂(H₂O)₄] would become more significant. A speciation diagram, which plots the relative concentration of each species as a function of ligand concentration or pH, would be necessary to fully describe the system.
Interactive Table: Estimated Trend in Stability Constants for Cobalt(II) Carboxylate Complexes
| Ligand | pKa of Carboxylic Acid | Basicity of Anion | Expected Relative Stability of Co(II) Complex |
| Acetate | 4.76 | Higher | Higher |
| Bromoacetate | 2.90 | Lower | Lower |
| Chloroacetate | 2.86 | Lower | Lower |
| Fluoroacetate | 2.59 | Lowest | Lowest |
This table is based on general chemical principles, as specific experimental data for cobalt(II) bromoacetate is not available.
Redox Properties of Cobalt(II) Centers in Bromoacetate Environments
The bromoacetate ligand, being primarily an O-donor ligand, would be expected to stabilize the Co(II) oxidation state. The oxidation of Co(II) to Co(III) is generally more favorable with stronger field ligands, particularly N-donors. However, the electron-withdrawing nature of the bromine atom in bromoacetate will make the carboxylate group a weaker electron donor compared to acetate. This can be expected to make the cobalt center more electron-deficient, which would in turn make the oxidation of Co(II) to Co(III) more favorable (i.e., the redox potential would be less positive) compared to the analogous acetate complex.
Conversely, the reduction of Co(II) to Co(I) is favored by ligands that can stabilize lower oxidation states, often through π-acceptor interactions. The bromoacetate ligand does not possess significant π-acceptor capabilities. Therefore, the Co(II)/Co(I) redox couple is likely to be at a relatively negative potential.
Electrochemical studies, such as cyclic voltammetry, would be necessary to determine the precise redox potentials of cobalt(II) bromoacetate complexes. Such studies would reveal whether the redox processes are reversible or irreversible and provide insights into the stability of the different oxidation states in this particular coordination environment. The presence of ancillary ligands would also significantly modulate these redox properties rsc.orgnih.gov.
Theoretical and Computational Investigations of Cobalt Ii Bromoacetate
Density Functional Theory (DFT) Studies of Electronic Structure
No specific DFT studies on the electronic structure of cobalt(II) bromoacetate (B1195939) were identified in the literature. Such studies for other cobalt(II) complexes often focus on orbital energies, electron density distribution, and the nature of the cobalt-ligand bonding, but this information is not available for the bromoacetate complex.
Computational Modeling of Coordination Geometries and Stability
There are no available computational models detailing the coordination geometries and thermodynamic stability of cobalt(II) bromoacetate. Research in this area would typically involve optimizing the molecular structure to predict bond lengths, bond angles, and coordination numbers, as well as calculating formation energies, but these have not been published for this compound.
Prediction of Spectroscopic Properties through Theoretical Calculations
Theoretical predictions for the spectroscopic properties (such as UV-Vis, IR, or Raman spectra) of cobalt(II) bromoacetate are not present in the current body of scientific literature. While theoretical calculations are a powerful tool for interpreting experimental spectra, they have not been applied to this specific compound in published works.
Elucidation of Spin States and Magnetic Properties via Computational Methods
No computational studies elucidating the spin states and magnetic properties of cobalt(II) bromoacetate could be found. Cobalt(II) complexes can exist in high-spin or low-spin states, and computational methods are often used to predict the ground spin state and magnetic anisotropy. researchgate.net However, this analysis has not been reported for cobalt(II) bromoacetate.
Reaction Mechanisms and Catalytic Pathways Involving Cobalt Ii Bromoacetate
Radical Reaction Pathways Catalyzed by Cobalt(II) Species
The catalytic activity of cobalt(II) bromoacetate (B1195939) and related cobalt(II) species in the presence of organobromides is predominantly channeled through radical reaction pathways. These mechanisms are initiated by the interaction of the cobalt(II) center with the organic halide, leading to the formation of carbon-centered radicals. These highly reactive intermediates are then guided by the catalyst through subsequent steps to form the desired products. The involvement of radical species is often confirmed by the inhibition of the reaction in the presence of radical scavengers like TEMPO or BHT nih.gov.
Once the carbon-centered radical is generated via C-Br bond activation, it can participate in various intramolecular and intermolecular reactions. Carbocyclization and annulation reactions represent a powerful application of this strategy, enabling the construction of complex cyclic scaffolds from simple acyclic precursors.
In a notable example, a simple cobalt(II) precursor, in conjunction with a ligand, catalyzes the annulation of styrenes with α-bromoarylacetic acids to produce γ-lactones nih.gov. The proposed mechanism involves the initial cobalt-catalyzed homolytic cleavage of the C-Br bond to form a benzyl (B1604629) radical. This radical then adds to the styrene (B11656) double bond, generating a new radical intermediate, which subsequently undergoes oxidation and cyclization to furnish the lactone product nih.gov. The reaction conditions, including the choice of cobalt salt and ligand, have been optimized to achieve high yields, as detailed in the table below.
| Entry | Cobalt Salt | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Co(acac)₂ | - | 69 |
| 2 | Co(OAc)₂ | - | <69 (inferior to Co(acac)₂) |
| 3 | Co(NO₃)₂·6H₂O | Acetylacetone (B45752) (L1) | Comparable to Entry 1 |
| 4 | Co(NO₃)₂·6H₂O | Dipivaloylmethane (dpm) (L2) | 78 (Improved Yield) |
| 5 | Co(NO₃)₂·6H₂O | Electron-poor 1,3-diketone (L3) | 27 |
Similarly, cobalt(II)-catalyzed carbocyclization of arylethenyl substituted α-bromo-N-phenylacetamides has been developed for the synthesis of 4-substituted quinolin-2-(1H)-ones. rsc.org This process, which occurs in the presence of tert-butyl hydroperoxide (TBHP), involves a sequential 6-exo-trig radical cyclization, demonstrating the utility of cobalt catalysis in constructing nitrogen-containing heterocycles rsc.org.
Role of Cobalt(II)/Cobalt(I) and Cobalt(II)/Cobalt(III) Redox Couples in Catalysis
The catalytic activity of cobalt complexes is intrinsically linked to the facile shuttling between different oxidation states. The specific redox couple at play—either Co(II)/Co(I) or Co(II)/Co(III)—is determined by the reaction conditions, including the substrates, ligands, and the presence of external reductants or oxidants.
In many radical reactions initiated from alkyl halides, a Co(II)/Co(III) catalytic cycle is operative researchgate.net. The Co(II) precatalyst can be oxidized to a Co(III) species upon interaction with the alkyl bromide, as seen in the annulation reactions where a Co(II) species is proposed to initiate C-Br bond homolysis nih.gov. Theoretical and experimental studies on other cobalt-catalyzed reactions, such as C-H oxidation, have shown that a Co(II) precatalyst can lead to a catalytically active Co(III) species, which drives the reaction via a single electron transfer (SET) pathway nih.gov. The presence of an oxidant, such as TBHP in some carbocyclization reactions, further supports the involvement of a higher-valent Co(III) intermediate rsc.org.
Alternatively, a Co(II)/Co(I) redox couple can be involved, particularly when a stoichiometric reductant like zinc powder is present organic-chemistry.org. In these cases, the Co(II) precatalyst is first reduced to a more nucleophilic Co(I) species. This potent Co(I) complex can then react with an alkyl halide through an oxidative addition mechanism, forming an organocobalt(III) intermediate and formally entering a Co(I)/Co(III) catalytic cycle organic-chemistry.orgnih.gov. Electrochemical studies have also been instrumental in demonstrating the generation of Co(I) from Co(II) and its subsequent reaction with organohalides chinesechemsoc.org. The choice between these redox pathways is crucial as it dictates the mechanism of C-Br bond activation, which can be either a homolytic cleavage mediated by Co(II) or an oxidative addition involving Co(I).
Mechanistic Insights from Kinetic and Spectroscopic Studies of Catalytic Cycles
Elucidating the precise mechanism of cobalt-catalyzed reactions requires a combination of kinetic, spectroscopic, and computational methods. These studies provide crucial evidence for the proposed intermediates and transition states within a catalytic cycle.
Kinetic Studies: Kinetic experiments, including rate law determination and kinetic isotope effect (KIE) studies, offer deep insights into the rate-determining step of a reaction. For instance, in some cobalt-catalyzed C-H activation reactions, a KIE value greater than 1 suggests that C-H bond cleavage is involved in the rate-determining step acs.orgacs.org. In cobalt-catalyzed radical amination, kinetic studies pointed to a metallo-radical mechanism where the rate-limiting step is the activation of an azide (B81097) to form a cobalt(III)-nitrene radical intermediate researchgate.net. A kinetic model developed for the reaction of cobalt porphyrins with olefins under radical conditions helps in evaluating the relative rate constants for elementary steps like organometallic dissociation and olefin insertion acs.org.
Spectroscopic and Analytical Studies: Various spectroscopic techniques are employed to detect and characterize transient intermediates in catalytic cycles.
Electron Paramagnetic Resonance (EPR) Spectroscopy: As Co(II) is a paramagnetic species (S=3/2 in high-spin complexes), EPR is a powerful tool for studying its involvement. It has been used to identify the resting state of the catalyst in cobalt-catalyzed cycloadditions and to characterize complex-bonded radicals formed during reactions nih.govacs.orgnih.gov.
Cyclic Voltammetry (CV): This electrochemical technique is used to measure the redox potentials of cobalt complexes, confirming the accessibility of different oxidation states (Co(I), Co(II), Co(III)) under catalytic conditions. CV experiments have shown that the Co(II)/Co(I) redox event occurs at a potential less negative than the reduction of aryl halides, indicating that the catalyst is readily reduced to the active Co(I) state which can then react with the halide chinesechemsoc.org.
X-ray Absorption Spectroscopy (XAS): XAS can provide direct information about the oxidation state and coordination environment of the cobalt center in catalytic intermediates, helping to confirm, for example, the formation of a Co(IV) state from a Co(III) precursor nih.gov.
Control Experiments: The use of radical traps is a common and effective method to probe for the involvement of radical intermediates. In the cobalt-catalyzed annulation of styrenes, the addition of TEMPO or BHT was found to halt the reaction, providing strong support for a radical-mediated mechanism nih.gov.
Ligand Design Principles for Tuned Catalytic Activity
The ligand coordinated to the cobalt center plays a pivotal role in modulating its catalytic activity, selectivity, and stability. The rational design of ligands is therefore a cornerstone of developing efficient cobalt catalysts.
The primary role of the ligand is to tune the electronic and steric properties of the metal center.
Electronic Effects: Electron-donating ligands can increase the electron density at the cobalt center, enhancing its ability to engage in oxidative addition or single-electron transfer to an alkyl halide. For instance, in atom transfer radical processes, electron-donating groups on the ligand stabilize the higher oxidation state (e.g., Co(III)), which can lead to a more active catalyst rsc.org.
Steric Effects: The steric bulk of a ligand can control access of the substrate to the metal center, prevent catalyst deactivation pathways such as dimerization, and influence the selectivity of the reaction. In the annulation of styrenes, the use of the sterically bulky 1,3-diketone ligand dipivaloylmethane (dpm) resulted in higher yields compared to the less hindered acetylacetone nih.gov.
Furthermore, the denticity and geometry of the ligand are critical. Pincer ligands and other polydentate scaffolds can enforce a specific coordination geometry around the cobalt, which can stabilize reactive intermediates and prevent unwanted side reactions.
A more advanced strategy involves the use of "redox-active" or "non-innocent" ligands. These ligands can actively participate in the catalytic cycle by storing and releasing electrons or protons. This cooperativity between the metal and the ligand can enable novel mechanistic pathways, such as radical hydrogen-atom transfer (HAT), that are distinct from classical organometallic mechanisms nih.govacs.org. By outsourcing electron or hydrogen storage to the ligand, the cobalt center can remain in a stable oxidation state while still facilitating multi-electron transformations nih.govacs.org. This approach highlights a modern paradigm in catalyst design where the ligand is not merely a spectator but an active participant in the catalytic transformation.
Supramolecular Chemistry and Self Assembly of Cobalt Ii Bromoacetate Systems
Design and Synthesis of Supramolecular Architectures Incorporating Cobalt(II) Bromoacetate (B1195939) Units
No literature was found detailing the design and synthesis of supramolecular architectures specifically incorporating cobalt(II) bromoacetate units.
Non-Covalent Interactions in Directed Assembly (e.g., Hydrogen Bonding, π-π Stacking)
There is no available research on the specific non-covalent interactions, such as hydrogen bonding or π-π stacking, that direct the assembly of cobalt(II) bromoacetate systems.
Host-Guest Chemistry and Molecular Recognition in Cobalt(II) Supramolecules
Information regarding host-guest chemistry and molecular recognition phenomena in supramolecular systems containing cobalt(II) bromoacetate is not present in the surveyed literature.
Dynamic Covalent Chemistry Principles in Cobalt(II) Systems
No studies were found that apply the principles of dynamic covalent chemistry to systems involving cobalt(II) bromoacetate.
Compound Names Mentioned
As no specific compounds related to the supramolecular chemistry of cobalt(II) bromoacetate were found, a table of compound names cannot be generated.
Advanced Spectroscopic and Electrochemical Characterization Techniques
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Ligand and Coordination Site Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the coordination of the bromoacetate (B1195939) ligand to the cobalt(II) center. The analysis focuses on shifts in the vibrational frequencies of the ligand upon complexation, particularly the carboxylate group, and the appearance of new bands corresponding to cobalt-ligand vibrations.
The bromoacetate ion (BrCH₂COO⁻) has characteristic vibrational modes associated with its carboxylate group. The asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations are of particular diagnostic importance. In the free bromoacetate ion, these bands appear at specific wavenumbers. Upon coordination to the Co(II) ion, the positions of these bands shift. The magnitude of the separation (Δν = νₐsym - νₛym) between these two frequencies provides insight into the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).
FT-IR Spectroscopy : In the FT-IR spectrum of Cobalt(2+) bromoacetate, the strong absorption bands of the carboxylate group are the primary focus. A significant shift in the ν(C=O) and ν(C-O) bands of the bromoacetate ligand compared to the free acid or its simple salt indicates the formation of a coordination bond with the cobalt ion. For instance, in related cobalt(II) carboxylate complexes, the strong band associated with the C=O stretch is observed, and its position is sensitive to the coordination environment. semanticscholar.orgufms.br Additionally, low-frequency bands, typically below 500 cm⁻¹, can be assigned to the Co-O stretching vibrations, directly confirming the coordination of the carboxylate oxygen atoms to the metal center. semanticscholar.org
Raman Spectroscopy : Raman spectroscopy provides complementary information. The Co-O stretching modes are often Raman active and can be observed in the low-frequency region of the spectrum. royalsocietypublishing.orgnih.gov The symmetric stretch of the carboxylate group is typically strong in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes and the molecular symmetry can be obtained. For example, in centrosymmetric structures, vibrational modes may be exclusively IR- or Raman-active.
Table 1: Representative Vibrational Frequencies for Bromoacetate and its Cobalt(II) Complex
| Vibrational Mode | Free Ligand (p-bromophenoxyacetic acid) Approx. Wavenumber (cm⁻¹) nih.gov | Coordinated Ligand (this compound) Expected Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| νₐsym(COO⁻) | ~1730 (C=O stretch in acid) | 1550 - 1620 | Asymmetric COO⁻ Stretch |
| νₛym(COO⁻) | ~1430 | 1400 - 1450 | Symmetric COO⁻ Stretch |
| Δν (νₐsym - νₛym) | N/A | 150 - 220 (indicative of bridging or chelating) | Coordination Mode Indicator |
| ν(Co-O) | N/A | 200 - 500 | Metal-Oxygen Stretch |
| ν(C-Br) | 600 - 700 | 600 - 700 | Carbon-Bromine Stretch |
Note: Data for the coordinated ligand are estimated based on typical values for cobalt(II) carboxylates. Actual values may vary.
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Speciation
Electronic absorption spectroscopy, or UV-Vis, provides crucial information about the d-d electronic transitions of the Co(II) ion and can be used to infer its coordination geometry. Cobalt(II) is a d⁷ ion, and its high-spin complexes typically exhibit characteristic absorption bands in the visible region. The geometry of the complex—most commonly octahedral or tetrahedral—profoundly influences the electronic spectrum. scispace.com
Octahedral Co(II) Complexes : In an octahedral ligand field, three spin-allowed d-d transitions are theoretically possible. These transitions, from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states, typically result in two major absorption bands in the visible spectrum. semanticscholar.orgufms.brscispace.com The main band, often observed in the 450-550 nm range, is assigned to the ⁴T₁g(F) → ⁴T₁g(P) transition and is responsible for the characteristic pink or reddish color of these complexes. chegg.comtamu.edu A weaker band or shoulder may be observed in the near-infrared region.
Tetrahedral Co(II) Complexes : Tetrahedral Co(II) complexes lack a center of inversion, so the d-d transitions are more intense (i.e., have a higher molar absorptivity) compared to their octahedral counterparts. scispace.com They are known for their intense blue or green colors. The spectrum is dominated by a strong, broad absorption band in the 600-750 nm region, which is attributed to the ⁴A₂(F) → ⁴T₁(P) transition. scispace.com
For this compound, the UV-Vis spectrum would immediately suggest the primary coordination geometry around the cobalt center. The presence of water or other solvent molecules in the coordination sphere would likely lead to an octahedral or distorted octahedral geometry, resulting in a spectrum typical of pink/red Co(II) complexes. Changes in the solvent or the addition of other ligands could induce a change in coordination, which would be readily observable as a dramatic color change and a shift in the absorption maxima.
Table 2: Typical Electronic Transitions for High-Spin Cobalt(II) Complexes
| Geometry | Ground State | Key Spin-Allowed Transitions | Typical λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|---|
| Octahedral | ⁴T₁g(F) | ⁴T₁g → ⁴T₂g(F)⁴T₁g → ⁴T₁g(P) | ~1100~500 | < 10~10 |
| Tetrahedral | ⁴A₂(F) | ⁴A₂ → ⁴T₁(F)⁴A₂ → ⁴T₁(P) | ~1500~650 | ~50100 - 1000 |
Source: Adapted from general principles of coordination chemistry spectroscopy. semanticscholar.orgscispace.com
Emission spectroscopy (fluorescence or phosphorescence) is less common for Co(II) complexes as the excited states are typically deactivated rapidly through non-radiative pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Paramagnetic Systems
NMR spectroscopy of paramagnetic compounds like this compound presents significant challenges but can yield unique structural and electronic information. The unpaired electrons of the high-spin Co(II) center (S=3/2) cause large chemical shifts (paramagnetic shifts) and significant broadening of NMR signals for nearby nuclei. nih.govd-nb.info
The interaction with the paramagnetic center provides two main contributions to the observed shift: the contact shift (through-bond scalar coupling) and the pseudocontact shift (through-space dipolar coupling). The extreme line broadening often makes resolving scalar couplings impossible and can render signals undetectable. d-nb.info
Despite these difficulties, ¹H NMR can be used:
To confirm the presence of the organic ligand by observing its highly shifted and broadened signals. nih.govacs.org
The magnitude of the paramagnetic shift is related to the distance of the proton from the metal center, which can provide structural insights. mdpi.com
Variable-temperature NMR studies can provide information on magnetic properties and intramolecular dynamics. mdpi.com
For this compound, the protons on the methylene group (α-protons) adjacent to the coordinating carboxylate would be most affected, likely shifted far outside the typical diamagnetic region (0-10 ppm) and significantly broadened. rug.nl Comparing the spectrum to that of the diamagnetic analogue, Zinc(II) bromoacetate, or the free ligand can help in assigning the resonances. chemicalbook.com
Table 3: Expected ¹H NMR Observations for Bromoacetate Ligand
| Compound | Proton | Expected Chemical Shift (ppm) | Expected Line Width |
|---|---|---|---|
| Ethyl bromoacetate (ligand precursor) | -CH₂-Br | ~3.8 | Sharp |
| -O-CH₂- | ~4.2 | Sharp (quartet) | |
| -CH₃ | ~1.3 | Sharp (triplet) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Probing
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that directly probes the unpaired electrons of a paramagnetic species. It is highly sensitive to the spin state and the local coordination environment of the Co(II) ion. ohiolink.edu High-spin Co(II) (S=3/2) systems are often challenging to study by conventional X-band EPR at room temperature due to very fast spin-lattice relaxation, leading to extremely broad signals. researchgate.net Therefore, spectra are typically recorded at cryogenic temperatures (e.g., liquid helium, ~4 K).
The EPR spectra of high-spin Co(II) are characterized by a large zero-field splitting (ZFS), which splits the S=3/2 ground state into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2). The resulting EPR spectrum is highly anisotropic, with effective g-values that can be very different from the free-electron value of ~2. researchgate.netnih.govresearchgate.net The precise g-values and ZFS parameters (D and E) are sensitive reporters of the symmetry and nature of the ligand field around the cobalt ion. nationalmaglab.orgnih.gov For example, a broad signal around g ≈ 4 is often characteristic of Co(II) in an octahedral environment. mdpi.com
The analysis of the EPR spectrum can confirm the +2 oxidation state of cobalt and provide detailed information about its electronic structure and coordination geometry, distinguishing between, for example, tetrahedral, five-coordinate, and octahedral geometries which all produce distinct EPR signatures. researchgate.netacs.orgoup.com
Electrochemical Techniques (Cyclic Voltammetry, Potentiometry) for Redox Behavior and Stability
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. CV involves scanning the potential of an electrode and measuring the resulting current, providing information on the reduction and oxidation potentials of the complex.
For a cobalt(II) complex, several redox processes can be anticipated:
Co(II)/Co(I) Reduction : A reduction wave corresponding to the Co²⁺ + e⁻ → Co¹⁺ couple. This process can be reversible or irreversible depending on the stability of the resulting Co(I) species. csuohio.edu
Co(III)/Co(II) Oxidation : An oxidation wave corresponding to the Co²⁺ → Co³⁺ + e⁻ process. The potential at which this occurs is a measure of the stability of the Co(II) state against oxidation. acs.orgscilit.com
Ligand-based Redox : The bromoacetate ligand itself can be reduced, typically at very negative potentials, involving the cleavage of the C-Br bond. Studies have shown that cobalt complexes can catalytically reduce alkyl halides like ethyl bromoacetate, suggesting that a reduced cobalt species can transfer an electron to the ligand. researchgate.net
A typical cyclic voltammogram of this compound in a non-aqueous solvent would be scanned to observe these processes. The peak potentials (Eₚₐ for anodic/oxidation, Eₚ꜀ for cathodic/reduction) and peak currents provide quantitative data on the redox events. The reversibility of a redox couple can be assessed by the separation of the peak potentials (ΔEₚ = Eₚₐ - Eₚ꜀) and the ratio of the peak currents. A reversible one-electron process at room temperature will have a ΔEₚ of approximately 59 mV.
Potentiometry could be used to determine the stability constant of the complex by measuring the potential of a Co(II)-sensitive electrode as a function of the bromoacetate ligand concentration.
Table 4: Representative Electrochemical Data for Cobalt Complexes
| Redox Couple | Description | Typical Potential Range (vs. Fc/Fc⁺) | Reversibility |
|---|---|---|---|
| Co(III)/Co(II) | Metal-centered oxidation | +0.2 to +1.5 V | Often reversible |
| Co(II)/Co(I) | Metal-centered reduction | -1.0 to -2.0 V | Variable; can be irreversible due to ligand dissociation |
| Ligand Reduction | C-Br bond cleavage | < -2.0 V | Irreversible |
Note: Potentials are highly dependent on the solvent, supporting electrolyte, and ligand environment. csuohio.edumdpi.compnas.org
Future Research Directions
Exploration of Novel Synthetic Pathways and Derivatization
The synthesis of well-defined coordination compounds is fundamental to exploring their properties and applications. For Cobalt(2+) bromoacetate (B1195939), future research could significantly benefit from the development of novel and efficient synthetic methodologies.
Novel Synthetic Pathways: Beyond traditional solution-based methods, several modern synthetic strategies could be employed to produce Cobalt(2+) bromoacetate with controlled dimensionality and morphology.
Mechanochemistry: This solvent-free approach, which uses mechanical force to induce chemical reactions, offers a sustainable alternative to conventional methods. Future studies could investigate the ball-milling of a cobalt(II) precursor, such as cobalt(II) carbonate or cobalt(II) hydroxide (B78521), with bromoacetic acid. This could lead to the rapid and clean synthesis of the target compound, potentially yielding unique polymorphs or crystalline phases not accessible from solution.
Hydrothermal and Solvothermal Synthesis: These methods, which involve crystallization from a heated solvent under pressure, are well-suited for producing crystalline materials like metal-organic frameworks (MOFs). Exploring the hydrothermal/solvothermal reaction of a cobalt(II) salt with bromoacetic acid, possibly with the addition of ancillary ligands, could yield novel coordination polymers with interesting structural motifs.
Sonochemical Synthesis: The use of ultrasound to initiate or accelerate chemical reactions could provide another route to nanostructured this compound. This method can create unique reaction conditions, potentially leading to the formation of nanoparticles or other morphologies with high surface areas, which would be particularly interesting for catalytic applications.
Derivatization Strategies: The bromoacetate ligand itself offers numerous opportunities for derivatization, which could be explored to fine-tune the properties of the resulting cobalt complexes.
Substitution Reactions: The bromine atom on the acetate (B1210297) ligand is a reactive handle that can be displaced by various nucleophiles. Future research could explore the reaction of pre-formed this compound with amines, thiols, or other carboxylates to create a library of new cobalt complexes with modified ligand spheres. This would allow for a systematic study of how ligand modifications affect the electronic, magnetic, and catalytic properties of the cobalt center.
Coordination Sphere Modification: The cobalt(II) center can accommodate a variety of coordination geometries and ligands. Studies could focus on the reaction of this compound with various N-donor or P-donor ligands to create mixed-ligand complexes. This could lead to complexes with enhanced stability or catalytic activity.
A summary of potential synthetic and derivatization pathways is presented in Table 1.
| Method/Strategy | Potential Outcome | Research Focus |
| Mechanochemistry | Solvent-free synthesis, novel polymorphs | Investigating reaction kinetics and product characterization. |
| Hydrothermal/Solvothermal | Crystalline coordination polymers, MOFs | Exploring the effects of temperature, pressure, and co-ligands. |
| Ligand Substitution | Functionalized cobalt complexes | Creating a library of derivatives for structure-property relationship studies. |
| Coordination Sphere Modification | Mixed-ligand complexes with tailored properties | Enhancing stability and catalytic performance. |
Advanced Structural Characterization at Extreme Conditions
Understanding the structural behavior of this compound under non-ambient conditions is crucial for predicting its stability and discovering new, pressure- or temperature-induced properties.
High-Pressure Crystallography: The application of high pressure can induce significant changes in bond lengths, bond angles, and crystal packing, potentially leading to novel phases with distinct properties. rsc.org Future high-pressure single-crystal or powder X-ray diffraction studies on this compound could reveal:
Phase Transitions: Investigating the compound under increasing pressure could identify pressure-induced polymorphic transformations. These new phases may exhibit different magnetic or electronic properties.
Anisotropic Compressibility: Determining how the crystal lattice compresses along different crystallographic axes would provide insight into the nature and strength of the intermolecular interactions.
Bonding Changes: High pressure can alter the coordination environment of the cobalt ion and the bonding within the bromoacetate ligand.
Low-Temperature Studies: Cooling a sample to cryogenic temperatures can reduce thermal motion, allowing for more precise structural determination and the study of temperature-dependent phenomena. Low-temperature diffraction studies could:
Elucidate Weak Interactions: Provide a clearer picture of hydrogen bonding and other weak intermolecular forces that govern the supramolecular structure.
Investigate Magnetic Ordering: For paramagnetic Co(II) complexes, low-temperature studies are essential to characterize any magnetic ordering phenomena that may occur.
Thermal Analysis: Studying the decomposition of this compound upon heating can provide information about its thermal stability and the nature of its decomposition products. Techniques like thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) and evolved gas analysis (e.g., TGA-MS or TGA-IR) could be employed. Drawing parallels from studies on cobalt(II) acetate tetrahydrate, which show a multi-step decomposition involving dehydration followed by the breakdown of the acetate group, a similar pathway could be anticipated for the bromoacetate analogue. semanticscholar.orgrsc.orgresearchgate.netmdpi.comresearchgate.net Future research would aim to identify the intermediate and final products of the thermal decomposition of this compound, which are likely to be cobalt oxides or mixed cobalt oxide-bromide phases.
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental work is a powerful tool for understanding and predicting the properties of new compounds. For this compound, this integrated approach can accelerate its development for specific applications.
Density Functional Theory (DFT) Calculations: DFT is a versatile computational method that can be used to predict a wide range of properties. Future computational studies on this compound could focus on:
Electronic Structure: Calculating the molecular orbital energies and spin density distribution to understand the nature of the cobalt-ligand bonding and its influence on the compound's reactivity and spectral properties. acs.orgresearchgate.net
Spectroscopic Prediction: Simulating infrared, Raman, and UV-Vis spectra to aid in the interpretation of experimental data and confirm the structure of synthesized complexes.
Reaction Mechanisms: Modeling potential catalytic cycles involving this compound to elucidate reaction pathways and predict the selectivity of catalytic transformations. rsc.org
Predictive Modeling: By combining a library of experimental data on derivatized this compound complexes with computational results, it may be possible to develop predictive models for certain properties. For instance, quantitative structure-property relationship (QSPR) models could be developed to correlate ligand parameters with catalytic activity or stability. Such models would enable the in silico design of new complexes with optimized performance, guiding synthetic efforts towards the most promising candidates. nih.govoup.comoup.com
The workflow for an integrated computational-experimental approach is outlined below:
| Step | Computational Task | Experimental Task | Goal |
| 1. Design | Model novel derivatives and predict their properties. | Synthesize target this compound and its derivatives. | Guide synthetic efforts. |
| 2. Characterization | Calculate spectroscopic and electronic properties. | Perform spectroscopic and structural analysis. | Confirm structure and validate computational models. |
| 3. Reactivity | Model reaction pathways and transition states. | Test catalytic performance and study reaction kinetics. | Understand and optimize reactivity. |
| 4. Refinement | Refine models based on experimental feedback. | Synthesize next-generation complexes based on predictions. | Iteratively improve compound performance. |
Development of Highly Selective and Sustainable Catalytic Systems
The partially filled d-orbitals and multiple oxidation states of cobalt make its complexes promising catalysts for a variety of organic transformations. researchgate.net Future research should focus on harnessing the potential of this compound in developing highly selective and sustainable catalytic systems.
Single-Site Catalysis: A key goal in modern catalysis is the development of well-defined, single-site catalysts to improve selectivity and allow for mechanistic understanding. Future work could involve immobilizing this compound or its derivatives onto solid supports like silica, alumina, or polymers. This would create heterogeneous catalysts that are easily separable and recyclable, contributing to more sustainable chemical processes. The development of cobalt-based single-atom catalysts is also a burgeoning field that could be extended to systems derived from this compound. researchgate.netnih.govresearchgate.net
Selective Organic Transformations: The presence of both a Lewis acidic cobalt center and a potentially reactive carbon-bromine bond suggests that this compound could be active in several reaction types. Research could explore its use in:
C-C Bond Formation: Building on known cobalt-catalyzed reactions, the use of this compound as a catalyst or precursor for reactions like cross-coupling, hydroacylation, or additions to aldehydes and ketones could be investigated. semanticscholar.orgresearchgate.netrsc.org
Radical Reactions: Cobalt complexes are known to initiate or participate in radical reactions. The C-Br bond in the bromoacetate ligand could be a source of radicals under appropriate conditions, opening up possibilities for radical addition or cyclization reactions. researchgate.net
Oxidation Catalysis: Cobalt(II) complexes are widely used as oxidation catalysts. The potential of this compound to catalyze the oxidation of alcohols, alkanes, or other substrates using environmentally benign oxidants like O₂ or H₂O₂ should be explored.
A focus on sustainability will be paramount. This includes using earth-abundant cobalt, designing recyclable catalysts, and employing mild reaction conditions. sciencedaily.combioengineer.org
Expanding Supramolecular Applications in Emerging Fields
The ability of carboxylate ligands to bridge metal centers makes this compound an excellent building block for constructing supramolecular structures such as coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net
Design of Functional MOFs: By using this compound as a node or in conjunction with other organic linkers, new MOFs with tailored properties could be synthesized. cd-bioparticles.net The porous nature of MOFs makes them attractive for a range of applications.
Gas Storage and Separation: Research could target the synthesis of this compound-based MOFs with specific pore sizes and functionalities for the selective adsorption of gases like CO₂ or H₂. researchgate.net
Sensing: The development of MOFs that exhibit a change in fluorescence or color upon interaction with specific analytes is a rapidly growing field. The cobalt centers or the bromoacetate ligands could serve as active sites for the selective detection of small molecules, ions, or biomolecules. mdpi.comrsc.orgnih.gov
Catalysis: MOFs can offer size- and shape-selectivity in catalysis due to their well-defined pores. This compound-based MOFs could act as heterogeneous catalysts with enhanced selectivity compared to their homogeneous counterparts.
Crystal Engineering of Coordination Polymers: Beyond porous MOFs, the self-assembly of this compound can lead to a variety of one-, two-, or three-dimensional coordination polymers with interesting physical properties. nih.govnsf.govmdpi.com Future research in this area could focus on:
Magnetic Materials: The arrangement of paramagnetic Co(II) ions in a regular lattice can lead to interesting magnetic phenomena, such as single-molecule magnet behavior or long-range magnetic ordering.
Conductive Materials: By incorporating appropriate ligands, it may be possible to design coordination polymers with electrical conductivity.
The potential applications for these supramolecular materials are diverse and represent a significant opportunity for future research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cobalt(2+) bromoacetate, and how can purity be optimized?
- Methodology : this compound is typically synthesized via the reaction of cobalt(II) salts (e.g., CoCl₂ or CoCO₃) with bromoacetic acid under controlled pH. A common approach involves:
- Dissolving bromoacetic acid in aqueous ethanol and adding stoichiometric Co(OH)₂ or CoCO₃ with stirring at 50–60°C.
- Filtering and crystallizing the product under inert atmosphere to prevent oxidation of Co(II) .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Key Techniques :
- FT-IR Spectroscopy : Identify coordination through shifts in C=O and C-Br stretches.
- UV-Vis Spectroscopy : Confirm Co(II) d-d transitions (e.g., bands at ~500 nm in octahedral geometry) .
- Single-Crystal X-ray Diffraction : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) and bond lengths .
- ESI-MS : Detect molecular ion peaks ([Co(BrCH₂COO)₂(H₂O)₂]⁺) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the lab?
- Hazard Mitigation :
- Skin/Eye Protection : Use nitrile gloves and goggles; bromoacetates cause severe irritation .
- Inhalation Risks : Work in a fume hood; Co(II) compounds are potential respiratory toxins.
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .
- Emergency Procedures : Immediate washing with water for skin contact and medical evaluation for inhalation exposure .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in catalytic applications?
- Mechanistic Insight : The high-spin Co(II) center (d⁷ configuration) facilitates ligand substitution and redox activity. For example:
- In oxidation reactions, Co(II) ↔ Co(III) transitions enable catalytic cycles, as seen in analogous cobalt carboxylate-mediated C–H activation .
- Bromoacetate ligands act as weak-field ligands, favoring octahedral geometry with labile coordination sites for substrate binding .
Q. What are the challenges in analyzing reaction byproducts or degradation pathways of this compound?
- Analytical Challenges :
- Byproduct Identification : Use HILIC-LC-MS to detect bromoacetic acid or Co(III) species formed under oxidative conditions .
- Degradation Studies : Monitor thermal stability via TGA; cobalt bromoacetate decomposes at ~200°C, releasing CO₂ and CoBr₂ .
Q. How can computational methods (e.g., DFT) predict the stability and reactivity of this compound in aqueous vs. nonpolar solvents?
- Computational Approach :
- Solvent Effects : Calculate solvation free energies to predict solubility trends. Polar solvents (water) stabilize ionic species, while nonpolar solvents favor neutral complexes .
- Ligand Exchange Dynamics : Simulate ligand substitution barriers (e.g., H₂O vs. BrCH₂COO⁻) to model catalytic activity .
Data Contradictions and Methodological Gaps
Q. How can researchers reconcile discrepancies in reported physical properties (e.g., solubility, melting points) of this compound?
- Root Causes : Variations in hydration states, counterions (e.g., chloride vs. nitrate), or crystallinity.
- Resolution : Standardize synthesis protocols (e.g., inert atmosphere, solvent purity) and report detailed crystallographic data .
Q. What advanced techniques are needed to study the environmental persistence or toxicity of this compound?
- Ecotoxicology Methods :
- PBT Assessment : Evaluate bioaccumulation using logP values (estimated via HPLC) and toxicity via Daphnia magna assays .
- Degradation Monitoring : Use isotope-labeled Co(II) complexes in soil/water systems tracked via ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
